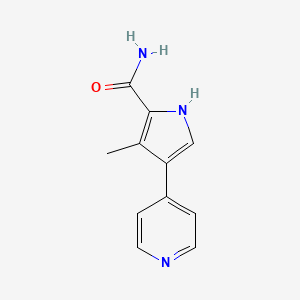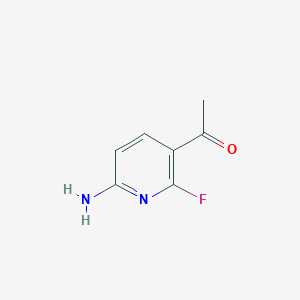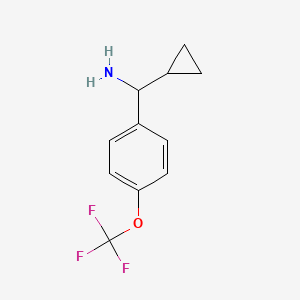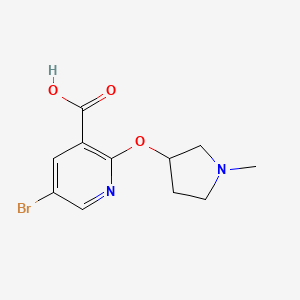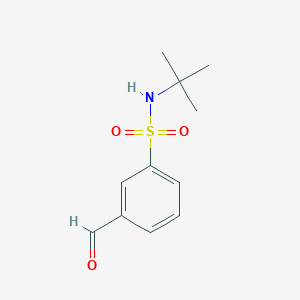
N-tert-Butyl-3-formylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-formylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a tert-butyl group and a formyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-formylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-formylbenzenesulfonyl chloride with tert-butylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-formylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
- Add tert-butylamine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-tert-Butyl-3-carboxybenzenesulfonamide.
Reduction: N-tert-Butyl-3-hydroxymethylbenzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-formylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide moiety.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3-formylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the formyl and tert-butyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide: Similar structure but with a bromine and methyl group substitution.
N-tert-Butyl-3-carboxybenzenesulfonamide: Similar structure but with a carboxylic acid group instead of a formyl group.
N-tert-Butyl-3-hydroxymethylbenzenesulfonamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
N-tert-Butyl-3-formylbenzenesulfonamide is unique due to the presence of the formyl group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-tert-butyl-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)12-16(14,15)10-6-4-5-9(7-10)8-13/h4-8,12H,1-3H3 |
Clave InChI |
UEOUIPKJHCCEFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


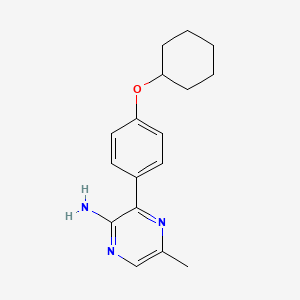
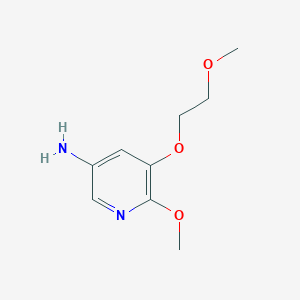


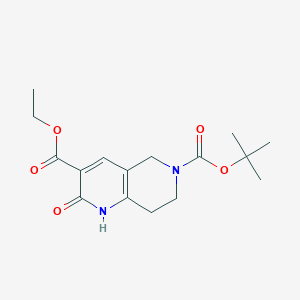
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)

